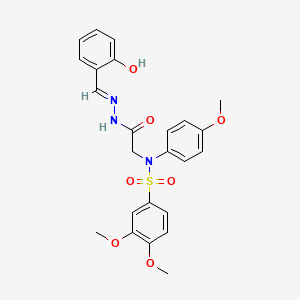
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring, a benzyl group, and an oxadiazole ring. The synthesis of this compound is of interest to many researchers due to the unique properties it possesses, which make it useful in various scientific applications.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can selectively inhibit the activity of certain enzymes, including kinases, which are involved in various biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in changes in cell behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can selectively inhibit the activity of specific kinases, leading to the modulation of cellular signaling pathways. This inhibition can result in changes in cell behavior and function, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments include its excellent fluorescence properties, its ability to selectively inhibit the activity of specific enzymes, and its potential applications in drug discovery and development. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in various scientific fields, including drug discovery and development, fluorescent labeling, and biological imaging. Additionally, the development of new bioactive compounds based on this molecule could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-amino-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting compound is purified by column chromatography or recrystallization to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used in various scientific research applications, including drug discovery and development, fluorescent labeling, and biological imaging. This compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and anticancer agents.
Eigenschaften
IUPAC Name |
N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-7-5-10-17(13-15)19-24-21(26-25-19)18-11-6-12-22-20(18)23-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUBAWPEKLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
